molecular formula C8H15NO2 B12984418 Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate

Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B12984418
M. Wt: 157.21 g/mol
InChI Key: STMJKHJZKJVYOE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-methyl-1-(methylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-8(5-6,9-2)7(10)11-3/h6,9H,4-5H2,1-3H3

InChI Key

STMJKHJZKJVYOE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)OC)NC

Origin of Product

United States

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